Cas no 873547-02-5 (4-(3-Chloropropoxy)-2-fluorobenzonitrile)

4-(3-Chloropropoxy)-2-fluorobenzonitrile is a fluorinated benzonitrile derivative featuring a chloropropoxy substituent, which enhances its reactivity and utility as an intermediate in organic synthesis. The presence of both fluorine and chlorine atoms contributes to its versatility in cross-coupling reactions and pharmaceutical applications. Its well-defined molecular structure allows for precise functionalization, making it valuable in the development of agrochemicals, liquid crystals, and bioactive compounds. The compound exhibits stability under standard handling conditions while offering selective reactivity for further derivatization. Its high purity and consistent performance make it a reliable choice for research and industrial-scale synthesis.
4-(3-Chloropropoxy)-2-fluorobenzonitrile structure
873547-02-5 structure
商品名:4-(3-Chloropropoxy)-2-fluorobenzonitrile
CAS番号:873547-02-5
MF:C10H9NOFCl
メガワット:213.63596
CID:1877359
PubChem ID:18539959

4-(3-Chloropropoxy)-2-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 4-(3-chloropropoxy)-2-fluoro-
    • 4-(3-Chloropropoxy)-2-fluorobenzonitrile
    • SCHEMBL3565152
    • A1-01339
    • 873547-02-5
    • WNVRSCGERNOGCC-UHFFFAOYSA-N
    • AKOS019016292
    • インチ: InChI=1S/C10H9ClFNO/c11-4-1-5-14-9-3-2-8(7-13)10(12)6-9/h2-3,6H,1,4-5H2
    • InChIKey: WNVRSCGERNOGCC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1OCCCCl)F)C#N

計算された属性

  • せいみつぶんしりょう: 213.036
  • どういたいしつりょう: 213.036
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-(3-Chloropropoxy)-2-fluorobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C113995-500mg
4-(3-Chloropropoxy)-2-fluorobenzonitrile
873547-02-5
500mg
$ 825.00 2022-06-06
TRC
C113995-250mg
4-(3-Chloropropoxy)-2-fluorobenzonitrile
873547-02-5
250mg
$ 495.00 2022-06-06

4-(3-Chloropropoxy)-2-fluorobenzonitrile 関連文献

4-(3-Chloropropoxy)-2-fluorobenzonitrileに関する追加情報

Professional Introduction to 4-(3-Chloropropoxy)-2-fluorobenzonitrile (CAS No. 873547-02-5)

4-(3-Chloropropoxy)-2-fluorobenzonitrile, identified by its CAS number 873547-02-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloropropoxy and fluorobenzonitrile functional groups imparts distinct chemical properties, making it a versatile building block for further chemical modifications.

The fluorobenzonitrile moiety is particularly noteworthy due to its role in enhancing the metabolic stability and lipophilicity of drug candidates. In recent years, fluorinated aromatic compounds have been extensively studied for their potential to improve pharmacokinetic profiles, leading to increased efficacy and reduced side effects in therapeutic agents. The incorporation of fluorine atoms into molecular structures often results in improved binding affinity to biological targets, a phenomenon that has been well-documented in the literature.

In the context of pharmaceutical development, 4-(3-chloropropoxy)-2-fluorobenzonitrile has been explored as a precursor for the synthesis of novel inhibitors targeting various disease pathways. For instance, researchers have utilized this compound to develop small-molecule inhibitors with potential applications in oncology and inflammatory diseases. The chloropropoxy group provides a handle for further functionalization, allowing chemists to introduce additional substituents that can fine-tune the biological activity of the resulting compounds.

The synthesis of 4-(3-chloropropoxy)-2-fluorobenzonitrile typically involves multi-step organic transformations, starting from commercially available aromatic precursors. Key steps often include halogenation, nucleophilic substitution, and cyanation reactions, which are well-established in synthetic organic chemistry. The use of advanced catalytic systems has further refined these processes, enabling higher yields and purities of the final product. Such advancements are crucial for ensuring that pharmaceutical intermediates meet stringent quality standards required for clinical development.

2-fluorobenzonitrile scaffold exhibit enhanced binding to protein targets compared to their non-fluorinated counterparts. This finding underscores the significance of fluorine atoms in modulating molecular interactions and has spurred further investigation into fluorinated analogs.

The versatility of 4-(3-chloropropoxy)-2-fluorobenzonitrile extends beyond pharmaceutical applications. In agrochemical research, this compound has been investigated as a key intermediate in the synthesis of novel pesticides and herbicides. The ability to modify its structure allows for the development of compounds with tailored biological activities, addressing emerging challenges in crop protection. The growing demand for sustainable agricultural practices has made such research particularly relevant in recent years.

The chemical properties of 4-(3-chloropropoxy)-2-fluorobenzonitrile, including its solubility, stability, and reactivity, make it an attractive candidate for various industrial applications. Researchers have explored its use in material science, where fluorinated aromatic compounds are valued for their thermal stability and resistance to degradation. These properties are particularly important in high-performance materials used in electronics and coatings.

In conclusion, 4-(3-chloropropoxy)-2-fluorobenzonitrile(CAS No. 873547-02-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and functional groups make it a valuable intermediate for the synthesis of biologically active molecules, contributing to advancements in pharmaceuticals and agrochemicals. As research continues to uncover new applications for fluorinated aromatic compounds, the importance of intermediates like 4-(3-chloropropoxy)-2-fluorobenzonitrile is likely to grow even further.

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